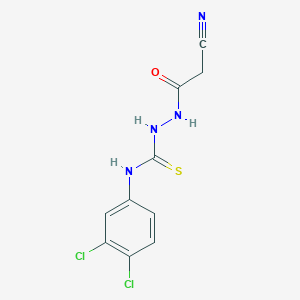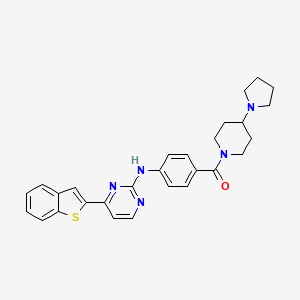
Dodecanoic acid, 3-(dimethyloxidoamino)propyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dodecanoylamino)PropylDimethylammonium is an organic compound belonging to the class of n-acyl amines. These compounds contain a fatty acid moiety linked to an amine group through an ester linkage . This compound is known for its surfactant properties and is used in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dodecanoylamino)PropylDimethylammonium typically involves the reaction of dodecanoic acid with 3-aminopropyl dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Dodecanoic Acid+3-Aminopropyl Dimethylamine→3-(Dodecanoylamino)PropylDimethylammonium
The reaction is usually conducted in the presence of a catalyst and under an inert atmosphere to prevent any side reactions .
Industrial Production Methods
In industrial settings, the production of 3-(Dodecanoylamino)PropylDimethylammonium involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dodecanoylamino)PropylDimethylammonium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution can produce various substituted derivatives .
Applications De Recherche Scientifique
3-(Dodecanoylamino)PropylDimethylammonium has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell culture and molecular biology experiments as a detergent.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of personal care products, cleaning agents, and emulsifiers.
Mécanisme D'action
The mechanism of action of 3-(Dodecanoylamino)PropylDimethylammonium involves its interaction with lipid membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to increased membrane permeability. This action is particularly useful in applications such as drug delivery and antimicrobial treatments .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lauramidopropyl Betaine: Another surfactant with similar properties but different molecular structure.
Cocamidopropyl Betaine: Widely used in personal care products, similar in function but derived from coconut oil.
Myristamidopropyl Betaine: Similar surfactant with a longer carbon chain.
Uniqueness
3-(Dodecanoylamino)PropylDimethylammonium is unique due to its specific fatty acid moiety and amine linkage, which confer distinct surfactant properties and make it suitable for specialized applications in research and industry .
Propriétés
Numéro CAS |
61792-31-2 |
|---|---|
Formule moléculaire |
C17H36N2O2 |
Poids moléculaire |
300.5 g/mol |
Nom IUPAC |
3-(dodecanoylamino)-N,N-dimethylpropan-1-amine oxide |
InChI |
InChI=1S/C17H36N2O2/c1-4-5-6-7-8-9-10-11-12-14-17(20)18-15-13-16-19(2,3)21/h4-16H2,1-3H3,(H,18,20) |
Clé InChI |
JNGWKQJZIUZUPR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)OCCC[N+](C)(C)[O-] |
SMILES canonique |
CCCCCCCCCCCC(=O)NCCC[N+](C)(C)[O-] |
Apparence |
Solid powder |
Autres numéros CAS |
86321-49-5 |
Description physique |
Liquid |
Pictogrammes |
Corrosive; Irritant |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
LAPAO; Lauramidopropylamine oxide; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



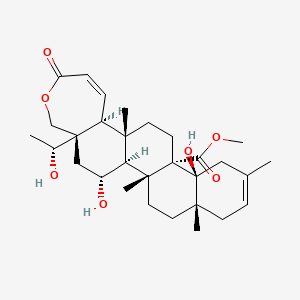
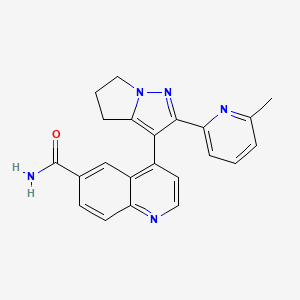
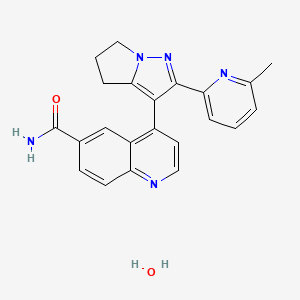
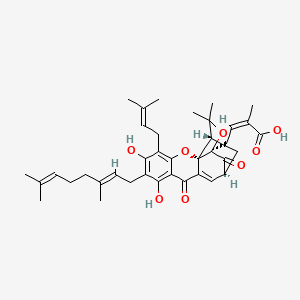


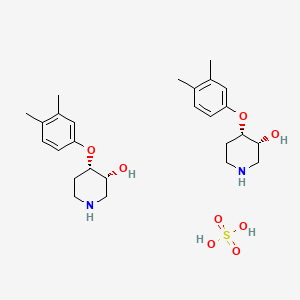

![4-{[4-(1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B1674426.png)
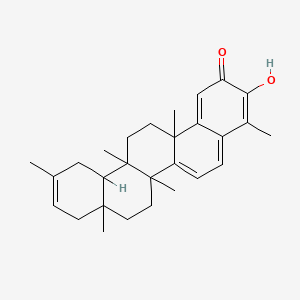
![2,5-dichloro-N-[4-[(2,5-dichlorobenzoyl)amino]phenyl]benzamide](/img/structure/B1674429.png)
![3-{1-[3-(biphenyl-4-ylamino)-3-oxopropyl]-1H-1,2,3-triazol-4-yl}-6-hydroxy-1-methyl-2-phenyl-1H-indole-5-carboxylic acid](/img/structure/B1674430.png)
